6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one
Overview
Description
The compound “6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one” is a complex organic molecule that contains an indene and a pyridazinone ring. Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . Pyridazinone is a six-membered heterocyclic compound containing nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indene and pyridazinone rings. The indene ring is a fused ring system, consisting of a benzene ring and a cyclopentene ring . The pyridazinone ring is a six-membered heterocyclic ring containing two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its specific structure. These can include properties like melting point, boiling point, solubility, and reactivity . Without specific data or literature, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound.Scientific Research Applications
- Application : Researchers have designed and synthesized novel indene-derived retinoic acid receptor α (RARα) agonists. These compounds exhibit moderate RARα binding activity and potent antiproliferative effects . Notably, one specific derivative, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d) , shows promise in inducing differentiation of NB4 cells.
Cancer Chemoprevention
Mechanism of Action
Target of Action
The primary targets of the compound “6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into these aspects.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Safety and Hazards
The safety and hazards associated with a compound are typically determined through experimental testing. This can include tests for toxicity, flammability, and environmental impact . Without specific data or literature, it’s difficult to provide a detailed analysis of the safety and hazards of this compound.
Future Directions
The future directions for research on this compound would likely depend on its observed properties and potential applications. This could include further studies to better understand its physical and chemical properties, tests to determine its biological activity, or research into potential uses in fields like medicine or materials science .
properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yl)-4,5-dihydro-1H-pyridazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-7-6-12(14-15-13)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQQEWWQIYWXNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NNC(=O)CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331858 | |
Record name | 3-(2,3-dihydro-1H-inden-5-yl)-4,5-dihydro-1H-pyridazin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679147 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one | |
CAS RN |
866050-09-1 | |
Record name | 3-(2,3-dihydro-1H-inden-5-yl)-4,5-dihydro-1H-pyridazin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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